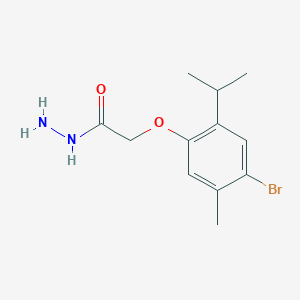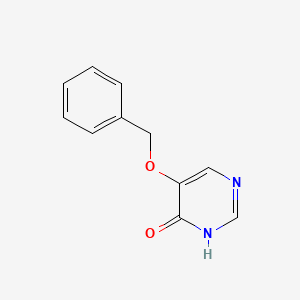
5-(Benzyloxy)pyrimidin-4-ol
Vue d'ensemble
Description
The compound "5-(Benzyloxy)pyrimidin-4-ol" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their presence in various biologically active molecules and pharmaceuticals. The benzyloxy group attached to the pyrimidine ring can serve as a protective group during chemical synthesis or modify the biological activity of the compound .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the use of benzyloxy groups as protective groups. For instance, the p-benzyloxybenzyloxy group has been used to mask the oxo function of the 4(3H)-pyrimidinone ring in the synthesis of new unnatural amino acids . Another study describes the synthesis of 4(6)-(benzyloxy)pyrimidine derivatives and their analogues, which were evaluated for their ability to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT) . Additionally, the synthesis of 5H-thiazolo[3,2-a]pyrimidine derivatives from 6-methyl-2-thiouracil and 1-acyl-2-bromoacetylenes has been reported, showcasing the versatility of pyrimidine chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often characterized using various spectroscopic and X-ray diffraction methods. For example, a novel pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative was characterized by FT-IR, NMR, and single-crystal X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . Similarly, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established by X-ray structural analysis .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. Benzylation and nitrosation reactions have been performed on 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to the formation of several polymorphs and derivatives with different substituents . These reactions demonstrate the reactivity of the pyrimidine ring and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the introduction of a benzyloxy group can affect the compound's solubility, reactivity, and interaction with biological targets . Theoretical calculations, such as those performed on a potential antibacterial agent containing a pyrimidine ring, can provide insights into the compound's molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties .
Applications De Recherche Scientifique
Hybrid Catalysts in Synthesis
5-(Benzyloxy)pyrimidin-4-ol, as part of the pyranopyrimidine core, plays a crucial role in medicinal and pharmaceutical industries. The 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to this compound, have diverse applications and are intensively investigated for their bioavailability and synthetic adaptability. The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, is pivotal in synthesizing various substituted pyrimidine derivatives. These catalysts enable one-pot multicomponent reactions, enhancing the development of lead molecules with broad catalytic applications (Parmar, Vala, & Patel, 2023).
Role in Cancer Treatment
5-(Benzyloxy)pyrimidin-4-ol, as part of fluorinated pyrimidines (FPs), has significant implications in cancer treatment. 5-Fluorouracil, a widely used FP, treats over 2 million cancer patients annually. Recent advances in fluorine chemistry have enhanced the precision of FP-based cancer treatments. These advances include the synthesis of 5-Fluorouracil with radioactive and stable isotopes for studying its metabolism and biodistribution, and the development of RNA and DNA substituted with FPs for biophysical and mechanistic studies. Furthermore, recent insights into how FPs perturb nucleic acid structure and dynamics have emerged from both computational and experimental studies, illustrating the multifaceted role of pyrimidine derivatives like 5-(Benzyloxy)pyrimidin-4-ol in cancer therapeutics (Gmeiner, 2020).
Optoelectronic Material Development
The incorporation of pyrimidine derivatives, including 5-(Benzyloxy)pyrimidin-4-ol, into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. These materials, such as luminescent small molecules and chelate compounds containing a pyrimidine ring, have applications related to photo- and electroluminescence. The research emphasizes the importance of pyrimidine derivatives in the fabrication of organic light-emitting diodes, colorimetric pH sensors, and as potential structures for nonlinear optical materials and photosensitizers for dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Orientations Futures
The future directions for research on 5-(Benzyloxy)pyrimidin-4-ol and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activities. For instance, pyrimidines have been studied for their potential as anti-inflammatory agents , and pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been investigated as novel CDK2 inhibitors for cancer treatment .
Propriétés
IUPAC Name |
5-phenylmethoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11-10(6-12-8-13-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKPIPOHWIYYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294371 | |
| Record name | 5-(benzyloxy)pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)pyrimidin-4-ol | |
CAS RN |
91138-06-6 | |
| Record name | MLS002703330 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(benzyloxy)pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

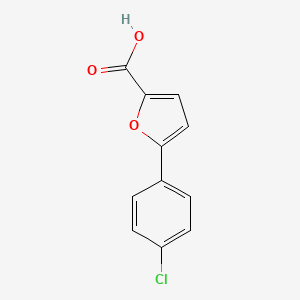
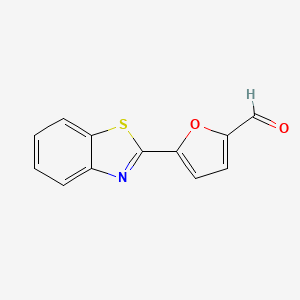
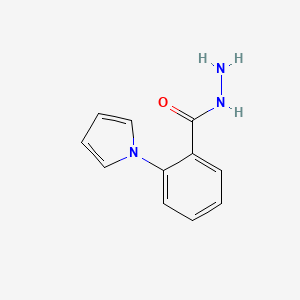
![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)


